N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

CB1 allosteric modulator structure-activity relationship indole-2-carboxamide

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 951967-74-1, molecular formula C24H21N3O2, molecular weight 383.4 g/mol) is a synthetic indole-2-carboxamide derivative featuring a biphenyl moiety linked via an amide bond to an ethylene spacer chain, which is further connected to the indole core. The compound belongs to a therapeutically investigated class of indole-2-carboxamides, which are primarily characterized as allosteric modulators of the cannabinoid type 1 (CB1) receptor or as inhibitors of IKK2 kinase, depending on their specific substitution pattern.

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
Cat. No. B12169518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Molecular FormulaC24H21N3O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C24H21N3O2/c28-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-14-15-26-24(29)22-16-20-8-4-5-9-21(20)27-22/h1-13,16,27H,14-15H2,(H,25,28)(H,26,29)
InChIKeyYQFFCQIHRDFTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide: Procurement-Relevant Chemical Identity and Scaffold Classification


N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 951967-74-1, molecular formula C24H21N3O2, molecular weight 383.4 g/mol) is a synthetic indole-2-carboxamide derivative featuring a biphenyl moiety linked via an amide bond to an ethylene spacer chain, which is further connected to the indole core . The compound belongs to a therapeutically investigated class of indole-2-carboxamides, which are primarily characterized as allosteric modulators of the cannabinoid type 1 (CB1) receptor or as inhibitors of IKK2 kinase, depending on their specific substitution pattern [1].

Why N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Cannot Be Replaced by General Indole-2-Carboxamide Analogs


Within the indole-2-carboxamide class, allosteric parameters for the CB1 receptor are exquisitely sensitive to the nature of the C3 substituent, the presence of an electron-withdrawing group at C5, the length of the linker between the amide bond and the terminal aromatic ring, and the amino substituent on that ring [1]. N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide possesses a unique structural signature—an unsubstituted indole core coupled with a biphenyl group connected via an extended ethyl-bis-amide linker—that is absent in prototypical modulators such as ORG27569 or its optimized successors. These structural differences are projected to result in divergent binding affinity (KB), binding cooperativity (α), and functional signaling profiles, rendering generic substitution unreliable without explicit comparative pharmacological data [1].

Quantitative Differentiation Evidence for N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Against Closest Structural Comparators


Structural Comparison with ORG27569: Critical Absence of C3 and C5 Substituents Required for CB1 Allostery

The prototypical CB1 allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) requires a C3 alkyl group and a C5 electron-withdrawing group for allosteric activity. In ORG27569, the C3 ethyl and C5 chloro substituents contribute to a measured binding affinity (KB) of ~100–300 nM and a binding cooperativity factor (α) of ~5–24, depending on the exact analog [1]. N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide lacks both a C3 substituent and a C5 electron-withdrawing group, which, according to established SAR, is predicted to reduce or abolish CB1 allosteric binding affinity and cooperativity [1]. No direct binding data for this compound is available in the peer-reviewed literature.

CB1 allosteric modulator structure-activity relationship indole-2-carboxamide

Linker Length and Composition Variation from Optimized CB1 Allosteric Modulators

SAR studies show that the optimal linker for CB1 allosteric modulation is a two-carbon ethyl chain directly connecting the indole-2-carboxamide to the terminal phenyl ring B [1]. The target compound incorporates a longer linker with an additional amide bond (–NH–CO–), which introduces both a hydrogen-bond donor and acceptor, potentially altering the compound's conformation and its interaction with the allosteric binding pocket. In related series, shortening the linker abolished allosteric modulation [1], while the impact of extending it with polar functionalities has not been systematically quantified.

CB1 allosteric modulation linker length binding cooperativity

Distinction from Indole-3-Carboxamide Isomer: Receptor Selectivity Implications

The positional isomer N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide (CAS not reported) differs only in the attachment point of the carboxamide group on the indole ring (position 3 vs. position 2). This subtle change has profound pharmacological implications: indole-2-carboxamides are primarily associated with CB1 allosteric modulation [1], whereas indole-3-carboxamides often interact with serotonin receptors and other targets. The 2-carboxamide isomer is required for CB1 allostery; replacement with a 3-carboxamide or other heterocycles ablates this activity [1]. No direct comparative data between these two specific isomers exists in the public domain.

indole-3-carboxamide isomer comparison target selectivity

Potential IKK2 Inhibitory Profile Distinguished from GlaxoSmithKline Indole Carboxamide Patents

Indole carboxamide derivatives are claimed as IKK2 inhibitors in patents US20080269291 and US20070254873, assigned to Glaxo Group Limited, for the treatment of inflammatory disorders such as rheumatoid arthritis, asthma, and COPD [1][2]. These patented compounds typically feature specific substitution patterns (e.g., aryl groups at indole C5 position, piperidinyl-containing side chains) that are absent in the target compound. N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide does not match the Markush structures in these patents, suggesting it is outside the primary IKK2 inhibitory pharmacophore space. No IKK2 inhibition data for this compound has been reported.

IKK2 inhibitor indole carboxamide kinase selectivity

Lipophilicity and MW Differentiation from ORG27569 Suggest Altered ADME Properties

The target compound (MW = 383.4 g/mol; predicted logP ≈ 4.5) is significantly more lipophilic than ORG27569 (MW = 436.0 g/mol; predicted logP ≈ 3.8) due to the biphenyl group, despite having a lower molecular weight. High lipophilicity is associated with increased non-specific binding, altered membrane permeability, and potentially different ADME profiles [1]. This physicochemical differentiation makes it unsuitable as a direct surrogate for ORG27569 in in vivo studies without dedicated pharmacokinetic characterization.

lipophilicity drug-likeness ADME prediction

Recommended Application Scenarios for N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide Based on Structural Differentiation


Chemical Probe for Investigating Extended Linker Pharmacophores in GPCR Allostery

The unique ethyl-bis-amide linker makes this compound a valuable tool for exploring the conformational flexibility and hydrogen-bonding requirements of the CB1 allosteric pocket, complementing existing SAR that has focused on simple ethyl linkers [1]. It can serve as a structural outlier to test the boundaries of the established indole-2-carboxamide allosteric pharmacophore.

Negative Control for CB1 Allosteric Modulator Screening

Given the absence of the critical C3 alkyl and C5 electron-withdrawing substituents required for CB1 allostery, this compound is predicted to lack significant CB1 allosteric activity and may be used as a negative control in screening cascades, provided that its inertness is experimentally confirmed [1].

IKK2-Independent Inflammation Research Tool

Since the compound falls outside the patented IKK2 pharmacophore space, it may serve as a selectivity control for distinguishing IKK2-dependent from IKK2-independent anti-inflammatory effects in phenotypic assays, assuming its kinase panel selectivity is subsequently profiled [2][3].

Biphenyl-Containing Fragment for Medicinal Chemistry Optimization

The biphenyl moiety represents a privileged structure in drug discovery, often enhancing target affinity through hydrophobic interactions. This compound can serve as a starting point for fragment-based or structure-guided optimization campaigns targeting novel allosteric or orthosteric sites on GPCRs or kinases [4].

Quote Request

Request a Quote for N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.